Plasma Half-Life of Ampreloxetine (30–40 h) Versus Atomoxetine (5.2 h) for Sustained Target Engagement
Ampreloxetine demonstrates a terminal elimination half-life of 30–40 hours in healthy subjects and patient populations [1], representing an approximately 6-fold longer exposure duration compared to atomoxetine, which has a half-life of 5.2 hours in extensive CYP2D6 metabolizers [2]. This extended half-life enables once-daily dosing of ampreloxetine with sustained plasma concentrations across the full 24-hour dosing interval [1], whereas the shorter half-life of atomoxetine necessitates more frequent administration to maintain consistent NET inhibition.
(~6-fold longer)
| Evidence Dimension | Terminal elimination half-life |
|---|---|
| Target Compound Data | 30–40 hours |
| Comparator Or Baseline | Atomoxetine: 5.2 hours (extensive CYP2D6 metabolizers); 21.6 hours (poor metabolizers) |
| Quantified Difference | ~6-fold longer (extensive metabolizer comparison) |
| Conditions | Human pharmacokinetic studies in healthy subjects and nOH patients |
Why This Matters
For scientific selection, the 6-fold longer half-life enables once-daily dosing with minimal peak-to-trough fluctuation, reducing the risk of symptom breakthrough observed with shorter-acting NET inhibitors.
- [1] Kanodia J, Lo A, Baldwin RM, Graham RA, Bourdet DL. Pharmacokinetics of Ampreloxetine, a Norepinephrine Reuptake Inhibitor, in Healthy Subjects and Adults with Attention-Deficit/Hyperactive Disorder or Fibromyalgia Pain. Clin Pharmacokinet. 2021;60(1):121-131. View Source
- [2] Atomoxetine Hydrochloride FDA Package Insert. Eli Lilly and Company. View Source
